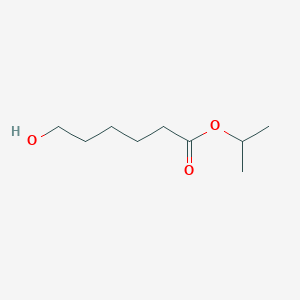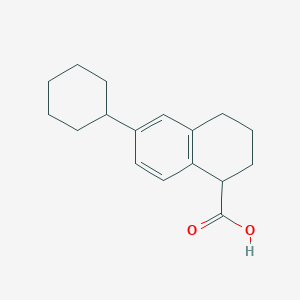
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexyl group attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions typically involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
科学的研究の応用
6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the cyclohexyl group.
Tetralin: Another related compound with similar structural features.
Uniqueness
The presence of the cyclohexyl group in 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
31689-83-5 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
6-cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c18-17(19)16-8-4-7-14-11-13(9-10-15(14)16)12-5-2-1-3-6-12/h9-12,16H,1-8H2,(H,18,19) |
InChIキー |
QBGRGTVSLSYIQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


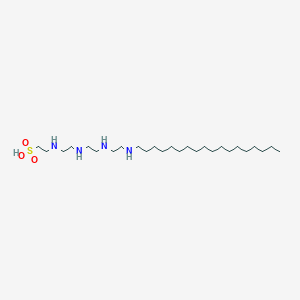
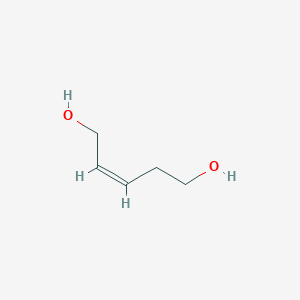
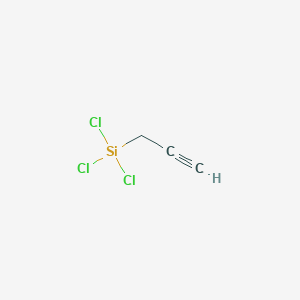
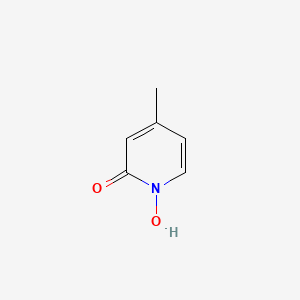
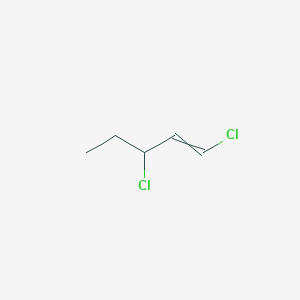
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
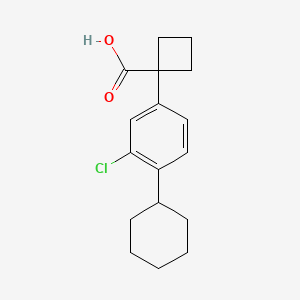
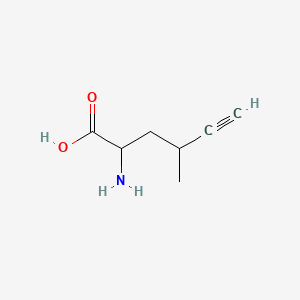
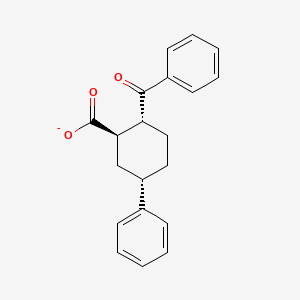
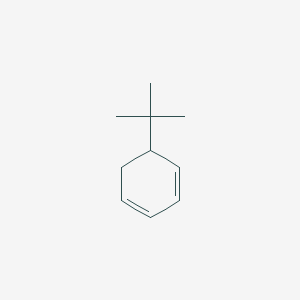
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
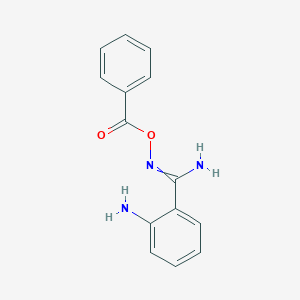
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
